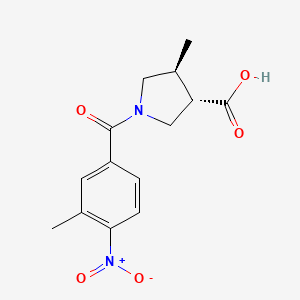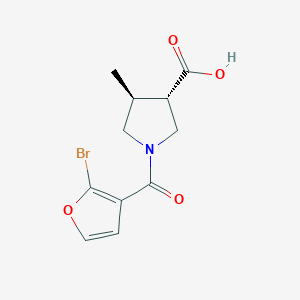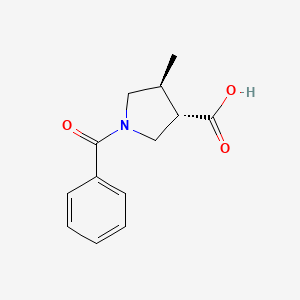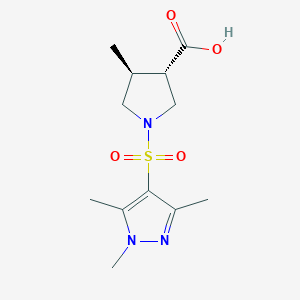
(3S,4S)-1-(4-cyanophenyl)-4-methylpyrrolidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,4S)-1-(4-cyanophenyl)-4-methylpyrrolidine-3-carboxylic acid is a chemical compound that has gained attention in scientific research due to its potential applications in drug development. This compound is commonly referred to as CP-465,022 and is a selective antagonist of the dopamine D1 receptor.
科学的研究の応用
CP-465,022 has been extensively studied for its potential applications in drug development. It has been shown to have a high affinity for the dopamine D1 receptor, which is involved in the regulation of various physiological processes, including motor control, reward, and cognition. CP-465,022 has been used in preclinical studies to investigate the role of the dopamine D1 receptor in various neurological and psychiatric disorders, such as Parkinson's disease, schizophrenia, and addiction.
作用機序
CP-465,022 acts as a selective antagonist of the dopamine D1 receptor. It binds to the receptor and prevents the binding of dopamine, which leads to a decrease in dopamine signaling. This mechanism of action has been shown to have therapeutic potential in the treatment of various neurological and psychiatric disorders.
Biochemical and Physiological Effects
CP-465,022 has been shown to have a range of biochemical and physiological effects. It has been shown to modulate dopamine signaling in the brain, which can lead to changes in behavior and cognition. Additionally, CP-465,022 has been shown to have effects on other neurotransmitter systems, such as the glutamate and GABA systems. These effects suggest that CP-465,022 has potential as a therapeutic agent for a range of neurological and psychiatric disorders.
実験室実験の利点と制限
CP-465,022 has several advantages for lab experiments. It is a highly selective antagonist of the dopamine D1 receptor, which makes it a valuable tool for investigating the role of this receptor in various physiological processes. Additionally, CP-465,022 has good pharmacokinetic properties, which make it suitable for use in animal models. However, one limitation of CP-465,022 is that it has not yet been tested in humans, which limits its potential for clinical applications.
将来の方向性
There are several future directions for research on CP-465,022. One area of interest is the role of the dopamine D1 receptor in addiction and substance abuse. CP-465,022 has been shown to reduce drug-seeking behavior in animal models, which suggests that it may have potential as a treatment for addiction. Another area of interest is the potential use of CP-465,022 in the treatment of Parkinson's disease. CP-465,022 has been shown to improve motor function in animal models of Parkinson's disease, which suggests that it may have potential as a therapeutic agent for this disorder. Finally, further research is needed to investigate the safety and efficacy of CP-465,022 in humans, which will be necessary for its development as a clinical drug.
合成法
CP-465,022 is synthesized using a multi-step process that involves the reaction of 3-(4-cyanophenyl)-3-hydroxypropanoic acid with (S)-proline. The resulting product is then subjected to a series of reactions that lead to the formation of CP-465,022. This synthesis method has been optimized to produce high yields of CP-465,022 with good purity.
特性
IUPAC Name |
(3S,4S)-1-(4-cyanophenyl)-4-methylpyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-9-7-15(8-12(9)13(16)17)11-4-2-10(6-14)3-5-11/h2-5,9,12H,7-8H2,1H3,(H,16,17)/t9-,12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMPPBCJOTNVYEA-BXKDBHETSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1C(=O)O)C2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@H]1C(=O)O)C2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4S)-1-(4-cyanophenyl)-4-methylpyrrolidine-3-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine]-5'-one](/img/structure/B6632987.png)
![1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-pyrazole-5-carboxylic acid](/img/structure/B6632990.png)
![N-[2-(4-methylpiperidine-1-carbonyl)phenyl]cyclobutanecarboxamide](/img/structure/B6632991.png)
![N-[4-(oxolan-2-ylmethoxy)phenyl]cyclopentanecarboxamide](/img/structure/B6632999.png)
![1-[4-(2,3-Dihydro-1-benzofuran-7-yl)phenyl]propan-2-amine](/img/structure/B6633006.png)
![4-N-[(3,3-dimethylpiperidin-2-yl)methyl]-2-N,2-N-dimethylpyrimidine-2,4-diamine](/img/structure/B6633019.png)

![N-[[3-(methoxymethyl)phenyl]methyl]-3,3-dimethylpiperidine-2-carboxamide](/img/structure/B6633021.png)




